molecular formula C17H24ClFN2O B2361882 1-[1-(4-fluorophenyl)cyclobutanecarbonyl]-N-methylpiperidin-4-amine hydrochloride CAS No. 1584564-40-8

1-[1-(4-fluorophenyl)cyclobutanecarbonyl]-N-methylpiperidin-4-amine hydrochloride

Cat. No. B2361882
CAS RN: 1584564-40-8
M. Wt: 326.84
InChI Key: OAPXCFIZGOHGDC-UHFFFAOYSA-N
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Description

The compound “1-[1-(4-fluorophenyl)cyclobutanecarbonyl]-N-methylpiperidin-4-amine hydrochloride” is a complex organic molecule. It contains a cyclobutane ring, a piperidine ring, a carbonyl group, a methylamino group, and a fluorophenyl group .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H23FN2O.ClH/c1-19-15-7-11-20 (12-8-15)16 (21)17 (9-2-10-17)13-3-5-14 (18)6-4-13;/h3-6,15,19H,2,7-12H2,1H3;1H . This code provides a detailed description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 326.84 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on experimental data, which is not available in the resources I found.

Scientific Research Applications

Anticancer and Enzyme Inhibition Properties

Research indicates that derivatives of N-methylpiperidine, including compounds similar to 1-[1-(4-fluorophenyl)cyclobutanecarbonyl]-N-methylpiperidin-4-amine hydrochloride, have demonstrated potential as anticancer agents and carbonic anhydrase inhibitors. A study by Tuğrak et al. (2019) synthesized new mono Mannich bases with piperazines, including a compound with a structure similar to the specified chemical, showing significant tumor selectivity and inhibitory effects on human carbonic anhydrase isoenzymes (Tuğrak et al., 2019).

Conformational Analysis in Drug Development

Ribet et al. (2005) performed a comprehensive conformational analysis of a compound structurally related to this compound. This study highlights the importance of understanding the molecular conformation in drug design, particularly for compounds involving piperidine structures (Ribet et al., 2005).

Brain Imaging Applications

Compounds containing N-methylpiperidine structures have shown potential as brain imaging agents. A study by Kuntschke et al. (1995) demonstrated that compounds including N-methylpiperidine were effective in accumulating in the brain, indicating potential use in brain imaging technologies (Kuntschke et al., 1995).

Synthesis of Novel Compounds for Pharmacological Applications

Manescalchi et al. (1994) explored the synthesis of novel compounds, including N-substituted cyclic amines, which are structurally related to the specified chemical. Such research is crucial in developing new pharmacological agents (Manescalchi et al., 1994).

Inhibitor Development

Studies have also focused on developing inhibitors using similar structures. For instance, Mete et al. (2007) synthesized 1-aryl-3-phenethylamino-1-propanone hydrochlorides, highlighting the potential for creating potent cytotoxic agents (Mete et al., 2007).

properties

IUPAC Name

[1-(4-fluorophenyl)cyclobutyl]-[4-(methylamino)piperidin-1-yl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O.ClH/c1-19-15-7-11-20(12-8-15)16(21)17(9-2-10-17)13-3-5-14(18)6-4-13;/h3-6,15,19H,2,7-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPXCFIZGOHGDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)C(=O)C2(CCC2)C3=CC=C(C=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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